

Application Notes and Protocols for Casdatifan (AB521) in In Vivo Xenograft Models

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Compound of Interest

Compound Name: Casdatifan

Cat. No.: B15578178

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Introduction

Casdatifan (AB521) is a potent and selective, orally bioavailable small-molecule inhibitor of the hypoxia-inducible factor 2 α (HIF-2 α) transcription factor.[1][2] In many cancers, including clear cell renal cell carcinoma (ccRCC), genetic alterations such as mutations in the von Hippel-Lindau (VHL) gene lead to the accumulation of HIF-2 α , which in turn drives tumor growth and progression.[1] **Casdatifan** is designed to specifically block the transcriptional activity of HIF-2 α , thereby inhibiting a wide array of pathways involved in tumor proliferation, survival, and angiogenesis.[2] Preclinical studies using in vivo xenograft models have demonstrated the anti-tumor efficacy of **Casdatifan**, highlighting its potential as a therapeutic agent for cancers with HIF-2 α dysregulation.[1][3]

These application notes provide a summary of the available preclinical data on **Casdatifan** in xenograft models and detailed protocols for conducting similar in vivo studies.

Data Presentation: In Vivo Efficacy of Casdatifan

The in vivo anti-tumor activity of **Casdatifan** has been evaluated in xenograft models using human clear cell renal cell carcinoma (ccRCC) cell lines, which are known to have VHL mutations and subsequent HIF-2 α stabilization.

Table 1: Summary of Casdatifan (AB521) Efficacy in ccRCC Xenograft Models

Cell Line	Animal Model	Treatment	Dosing Schedule	Key Findings	Reference
786-O	Mouse	Casdatifan (AB521)	3, 30, 100 mg/kg, p.o., q.d. x 50 days	Dose-dependent tumor growth inhibition and regression.	[3] [4]
A498	Mouse	Casdatifan (AB521)	3, 10, 30, 100 mg/kg, p.o., q.d. x 50 days	Dose-dependent tumor growth inhibition and regression, with tumor regression observed at doses of 10, 30, and 100 mg/kg after day 30. [4]	[3] [4]
A498	Mouse	Casdatifan (AB521) + Cabozantinib	Not specified	Enhanced anti-tumor activity compared to either single agent.	[1]
ccRCC Xenografts	Mouse	Casdatifan (AB521) + Zimberelimab (anti-PD-1)	Not specified	Favorable combination in ccRCC xenograft studies.	[1]

Note: "p.o." refers to oral administration, and "q.d." means once daily.

Experimental Protocols

This section provides a detailed methodology for conducting in vivo xenograft studies to evaluate the efficacy of **Casdatifan**.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model of ccRCC

1. Cell Culture and Preparation:

- **Cell Lines:** Human ccRCC cell lines with VHL mutations, such as 786-O and A498, are recommended.
- **Culture Conditions:** Culture the cells in the recommended medium (e.g., RPMI-1640 for 786-O, MEM for A498) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Harvesting:** When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a viable cell count using a hemocytometer or an automated cell counter.
- **Cell Suspension:** Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5×10^7 cells/mL. For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel.

2. Animal Husbandry and Acclimatization:

- **Animal Strain:** Immunocompromised mice, such as athymic nude (nu/nu) or NOD-SCID mice, 6-8 weeks old, are suitable for these studies.
- **Acclimatization:** House the mice in a specific pathogen-free (SPF) facility for at least one week before the start of the experiment to allow for acclimatization. Provide ad libitum access to sterile food and water.

3. Tumor Implantation:

- Injection: Subcutaneously inject 100 µL of the cell suspension (containing 5×10^6 cells) into the right flank of each mouse using a 27-gauge needle.

4. Tumor Monitoring and Grouping:

- Tumor Measurement: Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
- Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm^3) = (Width² x Length) / 2.
- Randomization: When the average tumor volume reaches approximately 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure that the average tumor volume is similar across all groups.

5. Drug Formulation and Administration:

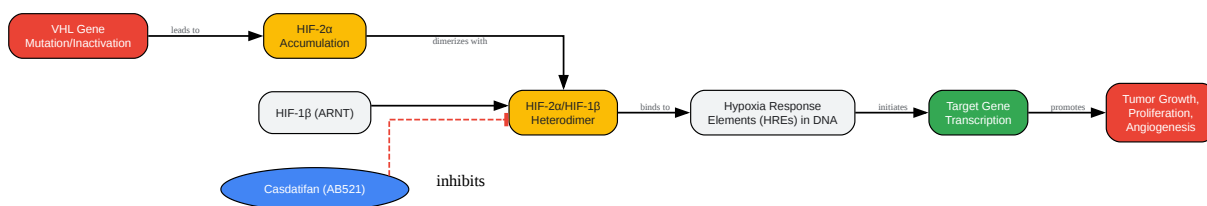
- Formulation: Prepare **Casdatifan** (AB521) in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily or according to its stability data.
- Dosing: Administer **Casdatifan** orally (p.o.) once daily (q.d.) at the desired dose levels (e.g., 3, 10, 30, 100 mg/kg). The control group should receive an equivalent volume of the vehicle.

6. Efficacy Evaluation and Endpoint:

- Tumor Growth: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
- Toxicity: Observe the animals for any clinical signs of toxicity, such as changes in behavior, posture, or fur texture.
- Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a fixed time point (e.g., 50 days). At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis.

Visualizations

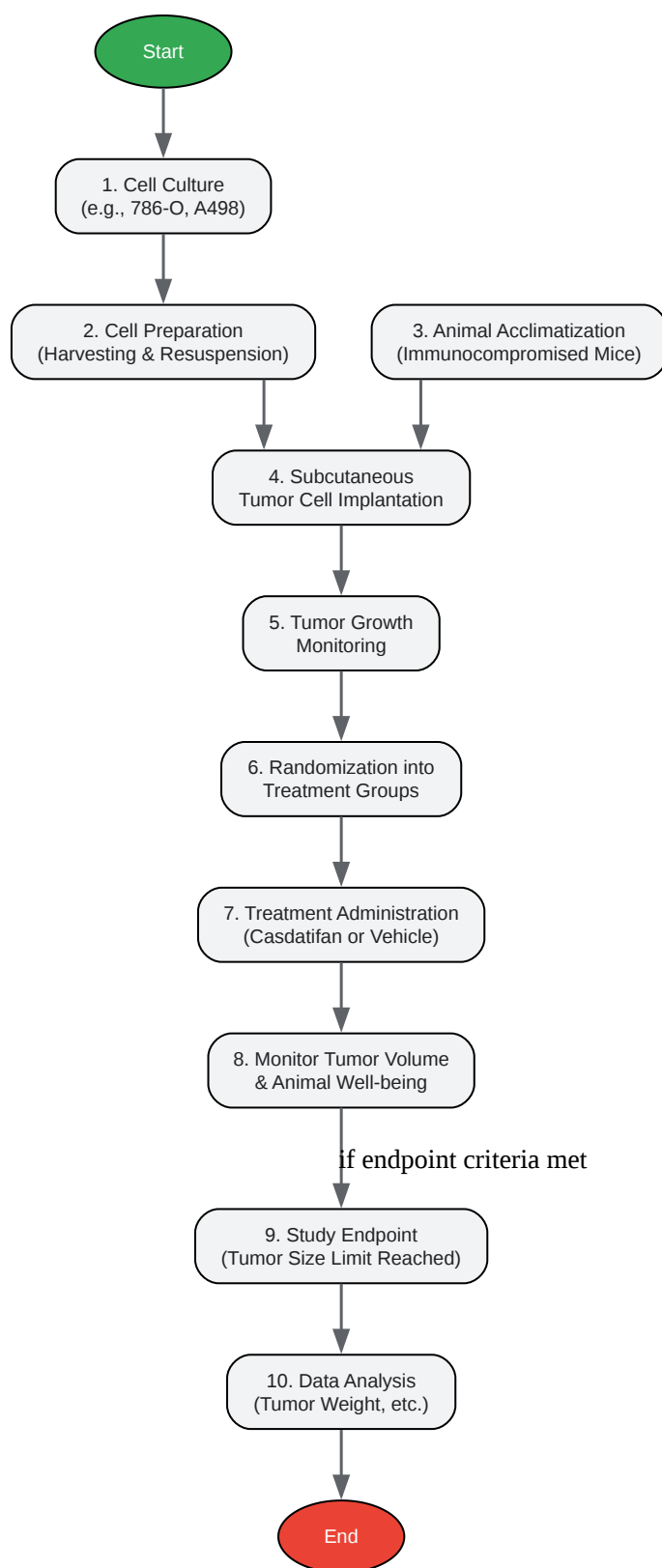
Signaling Pathway of Casdatifan (AB521)



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Caption: Mechanism of action of **Casdatifan** (AB521) in inhibiting HIF-2α mediated transcription.

Experimental Workflow for In Vivo Xenograft Study



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Caption: Standard workflow for a **Casdatifan** (AB521) in vivo xenograft study.

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